molecular formula C13H15NO2S B1466497 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol CAS No. 1486128-22-6

1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol

Cat. No.: B1466497
CAS No.: 1486128-22-6
M. Wt: 249.33 g/mol
InChI Key: MLUODRBDRONQIW-UHFFFAOYSA-N
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Description

1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzoxazole ring linked to a cyclopentanol moiety via a sulfanyl bridge, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-ylsulfanylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c15-13(7-3-4-8-13)9-17-12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,15H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUODRBDRONQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CSC2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment to Cyclopentanol: Finally, the sulfanyl-substituted benzoxazole is coupled with cyclopentanol under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the cyclopentanol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major products from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol finds applications in several scientific fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol include:

    2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: Known for its antifungal activity.

    Benzoxazole derivatives: These compounds share the benzoxazole core but differ in their substituents, leading to varied biological and chemical properties.

Biological Activity

1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol is a compound characterized by its unique structure, which includes a benzoxazole ring linked to a cyclopentanol moiety through a sulfanyl bridge. This specific configuration imparts distinct biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The compound has the following molecular formula: C13H15NO2SC_{13}H_{15}NO_2S with a molecular weight of 249.33 g/mol. The synthesis typically involves several steps:

  • Formation of the Benzoxazole Ring : Cyclization of o-aminophenol with carboxylic acids under acidic conditions.
  • Introduction of the Sulfanyl Group : Reaction with a thiol compound.
  • Attachment to Cyclopentanol : Coupling under basic conditions.

This multi-step synthesis allows for the precise construction of the compound, enabling further modifications to enhance its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

The mechanism by which this compound exerts its effects is believed to involve interaction with cellular targets such as enzymes or receptors. The benzoxazole ring can engage in π-π interactions, while the sulfanyl group may form hydrogen bonds or coordinate with metal ions, influencing enzyme activity and potentially disrupting microbial cell functions.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antifungal Activity : A comparative study demonstrated that derivatives of benzoxazole exhibit enhanced antifungal properties when modified with sulfanyl groups. The study highlighted the importance of structural modifications in increasing efficacy against fungal pathogens .
  • Pharmacological Evaluation : In another research study, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that at certain concentrations, it inhibited cell proliferation significantly, suggesting potential applications in cancer therapy .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Name Activity Type MIC (µg/mL)
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamideAntifungal25
Benzoxazole derivativesAntimicrobialVaries

These comparisons illustrate how minor structural variations can lead to significant differences in biological activity and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol

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